molecular formula C17H14O7 B192570 Caryatin CAS No. 1486-66-4

Caryatin

Cat. No. B192570
CAS RN: 1486-66-4
M. Wt: 330.29 g/mol
InChI Key: AOFQCVDYMNHCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caryatin is a novel synthetic compound which has recently been developed for use in laboratory experiments. It is a small molecule that has been designed to interact with a wide range of biological systems, including cells, tissues, and organs. Caryatin has been shown to have a wide range of potential applications in medical research and diagnostics, as well as in biotechnology and drug discovery.

Scientific Research Applications

Flavonoid Chemistry and Plant Geography

Caryatin, a flavonoid compound, has been identified in several plant species and contributes to a correlation between flavonoid chemistry and plant geography. In Eucryphia species, caryatin, along with other flavonoids, varies in presence and form between South American and Australian species, suggesting its significance in taxonomic and geographic differentiation of plants (Bate-smith, Davenport, & Harborne, 1967).

Biomedical Research and Diabetes Treatment

Caryatin has been explored in biomedical research for its potential therapeutic applications. A study on phenolic compounds from Pecan bark found that caryatin, among other compounds, exhibited significant hypoglycemic and antioxidant activities, indicating its potential as an antidiabetic agent (Abdallah et al., 2011).

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-hydroxy-3,5-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-12-6-9(18)7-13-14(12)15(21)17(23-2)16(24-13)8-3-4-10(19)11(20)5-8/h3-7,18-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFQCVDYMNHCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164031
Record name 3,5-Di-O-methylquercetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Caryatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Caryatin

CAS RN

1486-66-4
Record name 2-(3,4-Dihydroxyphenyl)-7-hydroxy-3,5-dimethoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1486-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Di-O-methylquercetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Di-O-methylquercetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caryatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

299 - 301 °C
Record name Caryatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caryatin
Reactant of Route 2
Caryatin
Reactant of Route 3
Caryatin
Reactant of Route 4
Reactant of Route 4
Caryatin
Reactant of Route 5
Caryatin
Reactant of Route 6
Caryatin

Citations

For This Compound
153
Citations
B Fel, A Baudouin, F Fache, S Czarnes, V Lebot… - Journal of Food …, 2021 - Elsevier
… nummularia, led to the isolation of two flavonols, caryatin and 3′-O-methyl caryatin, contributing … This study makes nevertheless, the first description of caryatin in the flesh of a food yam …
Number of citations: 3 www.sciencedirect.com
EC Bate-Smith, JB Harborne, SM Davenport - Nature, 1966 - nature.com
ALTHOUGH quercetin ((Fig. 1), R = R′ = H) itself frequently occurs in the leaves and flowers of higher plants, its simple mono and dimethyl ethers (apart from isorhamnetin, the 3′-…
Number of citations: 7 www.nature.com
C Zani, A Carroll, T Alves, M Benetti, G Schwartsmann… - researchgate.net
… From this fraction we isolated the flavonoid caryatin, a … The present work is the first to report the presence of caryatin in the family … This work shows that caryatin is one of the compounds …
Number of citations: 1 www.researchgate.net
MS Ishak, AA Ahmed, MF Abd-Alla, NAM Saleh - Phytochemistry, 1980 - Elsevier
The flavonol glycosides characterized from the branches of Carya pecan include three new compounds, azaleatin 3-glucoside azaleatin 3-diglycoside and caryatin 3′- (or 4′-) …
Number of citations: 10 www.sciencedirect.com
JB Harborne - Phytochemistry, 1969 - Elsevier
… It is accompanied by the 3,5-dimethyl ether, caryatin, in leaves of some of these plants; in Rhododendron, caryatin is confined to species of the subgenus Eurhododendron. The …
Number of citations: 41 www.sciencedirect.com
T Sasaki - Yakugaku Zasshi: Journal of the Pharmaceutical …, 1964 - europepmc.org
… ON A NEW FLAVONOL "CARYATIN" ISOLATED FROM THE BARK OF PECAN, AND ITS STRUCTURE]. - Abstract - Europe PMC … ON A NEW FLAVONOL "CARYATIN" ISOLATED …
Number of citations: 16 europepmc.org
HM Abdallah, MM Salama, EH Abd-Elrahman… - Phytochemistry …, 2011 - Elsevier
The n-butanol fraction (BF) of bark of Pecan tree, Carya illinoinensis (Wangenh) K. Koch (Juglandaceae) afforded two new flavonol methyl ether: caryatin-3′ sulfate (6) and caryatin-3…
Number of citations: 56 www.sciencedirect.com
EC Bate-Smith, SM Davenport, JB Harborne - Phytochemistry, 1967 - Elsevier
… 3,Sdimethyl ethers, azaleatin and caryatin, have beenidentifiedinlcafofthatwoSouth~~~speciesE.wr~l~andE.glutinosaandintwooftheir~~i~. Caryatin occurs in the free state but azaleatln …
Number of citations: 33 www.sciencedirect.com
T Sasaki - Yakugaku Zasshi: Journal of the Pharmaceutical …, 1964 - europepmc.org
… SYNTHESIS OF QUERCETIN 3,5-DIMETHYL ETHER "CARYATIN" AND GALANGIN 3,5-DIMETHYL ETHER]. - Abstract - Europe PMC … SYNTHESIS OF QUERCETIN 3,5-DIMETHYL ETHER "CARYATIN" …
Number of citations: 4 europepmc.org
SS Hong, YH Choi, HJ Suh, MJ Kang… - Journal of applied …, 2015 - koreascience.kr
… (7), quercetin 3-methyl ether (8), and caryatin (9)] and an ellagic acid (10). The chemical … This is the first time that the isolation of caryatin (9) has been reported from Acacia genus. …
Number of citations: 12 koreascience.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.